2-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
The compound is a complex organic molecule that contains a piperazine ring, a phenylsulfonyl group, and a benzo[de]isoquinoline-1,3(2H)-dione moiety. Piperazine rings are common in many pharmaceuticals and have diverse biological activities . The phenylsulfonyl group is a common functional group in organic chemistry, often involved in various chemical reactions. The benzo[de]isoquinoline-1,3(2H)-dione moiety is a polycyclic aromatic system, which is often seen in various bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The piperazine ring might undergo reactions at the nitrogen atoms, the phenylsulfonyl group could participate in various substitution reactions, and the benzo[de]isoquinoline-1,3(2H)-dione system might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and aromatic systems would influence its solubility, melting point, boiling point, and other properties .Future Directions
Properties
IUPAC Name |
2-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-23-20-10-4-6-18-7-5-11-21(22(18)20)24(29)27(23)17-14-25-12-15-26(16-13-25)32(30,31)19-8-2-1-3-9-19/h1-11H,12-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPVCNVCQXSTMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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